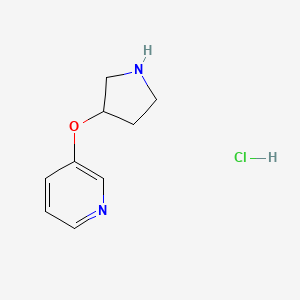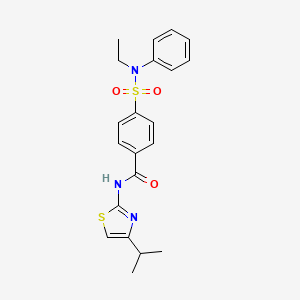
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide
Übersicht
Beschreibung
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide, also known as EPL, is a chemical compound that has been extensively studied for its potential therapeutic applications. EPL belongs to the class of sulfonamide compounds, which have been used as antibacterial and antifungal agents. However, EPL has been found to have a unique mechanism of action that makes it a promising candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in various tumors and is associated with tumor growth and metastasis. This compound binds to the active site of CA IX, inhibiting its activity and leading to a decrease in tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation, and improvement of glucose metabolism. This compound has also been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. This compound has also been found to have a favorable toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of this compound is its poor solubility, which can affect its efficacy and bioavailability.
Zukünftige Richtungen
There are several future directions for research on 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other diseases, such as diabetes and inflammation.
Wissenschaftliche Forschungsanwendungen
4-(N-ethyl-N-phenylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have shown that this compound has potent anti-tumor activity, inhibiting the growth and proliferation of various cancer cells. This compound has also been found to have anti-inflammatory properties, reducing inflammation in various animal models.
Eigenschaften
IUPAC Name |
4-[ethyl(phenyl)sulfamoyl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-24(17-8-6-5-7-9-17)29(26,27)18-12-10-16(11-13-18)20(25)23-21-22-19(14-28-21)15(2)3/h5-15H,4H2,1-3H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZOBDIMNNLPLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





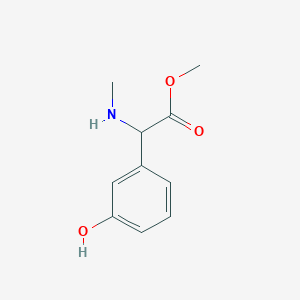


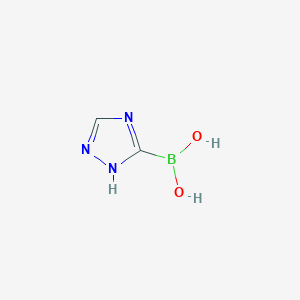
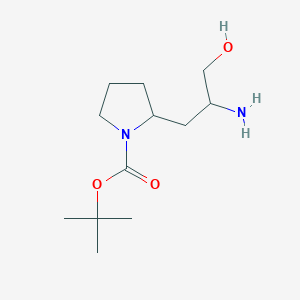
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-phenylpyridazin-4(1H)-one](/img/structure/B3223527.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3223532.png)
![6-Amino-5,6-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3223547.png)
![potassium 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B3223552.png)
![4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline](/img/structure/B3223558.png)
![1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride](/img/structure/B3223563.png)
